![molecular formula C21H26N2O B4625948 N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide](/img/structure/B4625948.png)
N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide
Vue d'ensemble
Description
"N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide" is a compound studied for various pharmacological properties. It is related to benzamides and piperidine derivatives, often explored for potential medicinal applications.
Synthesis Analysis
The synthesis of compounds related to N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide involves complex chemical reactions, often starting with basic piperidinyl or benzamide structures. For example, the synthesis of related compounds such as N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide, involves radiochemical syntheses and pharmacological evaluation for sigma-1 and sigma-2 receptor sites (John et al., 1999).
Molecular Structure Analysis
The molecular structure of benzamide and piperidine derivatives is often characterized using spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR techniques. For instance, the molecular structure and spectroscopic analysis of related compounds have been conducted to gain insights into their structural features (Janani et al., 2020).
Chemical Reactions and Properties
Compounds in this class demonstrate a range of chemical reactions, particularly with respect to their binding properties to various receptors. For example, some derivatives display high affinity to dopamine D4 receptors (Perrone et al., 1998).
Physical Properties Analysis
The physical properties of such compounds can be determined through various analytical techniques, focusing on aspects like solubility, melting point, and crystalline structure. These properties are crucial for understanding their pharmacokinetic behavior.
Chemical Properties Analysis
Chemical properties include reactivity, stability, and interaction with biological targets. For example, specific benzamide derivatives have been studied for their potential as imaging agents for melanoma, highlighting their selective uptake and binding properties (Mohammed et al., 1997).
Applications De Recherche Scientifique
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research has shown that derivatives of N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrate potential in visualizing primary breast tumors in vivo. This application relies on the compound's preferential binding to sigma receptors, which are overexpressed in breast cancer cells. A study conducted by Caveliers et al. (2002) on patients with mammographically suspicious breast masses revealed that P-(123)I-MBA could accumulate in breast tumors, suggesting its utility in noninvasively assessing tumor proliferation through sigma receptor scintigraphy Caveliers et al., 2002.
Investigating Sigma Receptor Ligands for Imaging Breast Cancer
John et al. (1999) described the synthesis, in vitro pharmacological characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA), another sigma receptor-binding radioligand. Their research aimed to explore the compound's potential for imaging breast cancer. Findings indicated that P[125I]MBA exhibited significant sigma-1 and sigma-2 receptor affinity, suggesting its promise as an imaging agent for breast cancer due to its low non-target organ uptake and slightly higher uptake in tumors compared to Tc-99m sestamibi, a commonly used radiopharmaceutical John et al., 1999.
Diagnostic and Therapeutic Applications in Prostate Tumors
Sigma receptors are also expressed in various human tumor cells, including prostate tumors. John et al. (1999) investigated the expression of sigma receptors in androgen-independent human prostate tumor cell lines (DU-145) and explored the potential use of sigma receptor-binding benzamides as diagnostic and therapeutic agents for human prostate tumors. Their study highlighted that compounds such as radioiodinated N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide could effectively image human prostate tumors in vivo, demonstrating the therapeutic potential of nonradioactive versions in inhibiting cell colony formation in prostate cells John et al., 1999.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-17-8-10-19(11-9-17)21(24)22-20-12-14-23(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUXESSCYQGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.